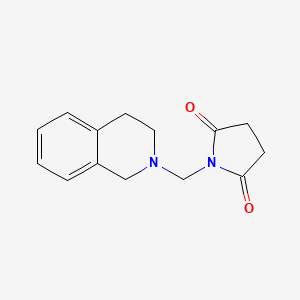

1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

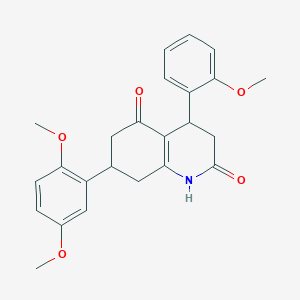

1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione, commonly known as Dihydro-β-erythroidine (DHβE), is a potent and selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). DHβE is a compound that has been extensively studied for its potential use as a therapeutic agent in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Isoquinoline Derivatives in Therapeutics

Isoquinoline (ISOQ) derivatives, including those structurally related to 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione, have been identified for their wide-ranging biological activities. These activities include antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. The comprehensive review by Danao et al. (2021) serves as a testament to the pharmacological importance of ISOQ derivatives in modern therapeutics, highlighting their potential as low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, & U. Mahajan, 2021).

Tetrahydroisoquinolines (THIQs) in Drug Discovery

THIQ derivatives, including structures akin to this compound, have been recognized as "privileged scaffolds" in nature and drug discovery. Initially known for neurotoxicity, certain THIQs have later been identified as endogenous agents preventing Parkinsonism in mammals. Their role in anticancer antibiotics and the approval of trabectedin for soft tissue sarcomas mark significant milestones in anticancer drug discovery. The therapeutic versatility of THIQ derivatives across cancer, malaria, CNS, cardiovascular, and metabolic disorders underscores their potential as novel drug candidates with unique mechanisms of action (Singh & Purvi A. Shah, 2017).

Pyrroloquinoline Quinone as a Redox Cofactor

Pyrroloquinoline quinone (PQQ) and its relevance to eukaryotic enzymes introduce a novel perspective on the role of redox cofactors in biochemical processes. The identification of PQQ in eukaryotic copper amine oxidases suggests its significance in enzyme-catalyzed amine oxidation reactions, indicating a broader implication of isoquinoline derivatives and related compounds in biological redox reactions (Hartmann & Klinman, 1988).

Synthesis and Applications of Isoquinoline Derivatives

The synthesis of pyridines, quinolines, and isoquinolines from propargylic alcohols demonstrates the chemical versatility and significance of isoquinoline derivatives in medicinal chemistry. These compounds are crucial in developing pharmaceuticals, antibiotics, dyes, and agrochemicals, indicating the broad applicability of compounds structurally related to this compound (Mishra, Nair, & Baire, 2022).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-5-6-14(18)16(13)10-15-8-7-11-3-1-2-4-12(11)9-15/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMAYTLLZJHDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232166 |

Source

|

| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83095-06-1 |

Source

|

| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083095061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5576989.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5576997.png)

![3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5577005.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5577017.png)

![2-allyl-9-L-threonyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5577028.png)

![N-[(1-propyl-1H-imidazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5577043.png)

![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5577090.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5577102.png)

![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)

![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)